molecular formula C21H27FN2O3 B4059241 4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol

4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No.: B4059241
M. Wt: 374.4 g/mol
InChI Key: DAZZODRFLAAHLX-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol is a useful research compound. Its molecular formula is C21H27FN2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.20057089 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Analysis and Biodegradation

Research on similar chemical structures has revealed insights into metabolite identification and biotransformation pathways. For instance, the investigation of metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride in rats highlighted O-demethylation, N-dealkylation, and hydroxylation as main biotransformation pathways (Kawashima et al., 1991). This study provides a framework for understanding the metabolic fate of complex molecules, suggesting potential environmental and pharmacokinetic studies for compounds like 4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol.

Radiosynthesis for Neuroimaging

The synthesis of radioiodinated compounds targeting serotonin receptors illustrates the application of similar chemical structures in developing tracers for neuroimaging. The production of radioiodinated ligands for serotonin-5HT2 receptors, for instance, offers a pathway to study neurological conditions and receptor distribution, emphasizing the relevance of these compounds in medical diagnostics and research (Mertens et al., 1994).

Antimicrobial and Anticancer Activities

The synthesis of new Mannich bases with piperazines and their evaluation for bioactivities has shown that certain compounds exhibit significant cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019). This research opens avenues for the development of novel therapeutic agents, highlighting the potential pharmaceutical applications of compounds with structures related to this compound.

Materials Science and Polymer Stabilization

Studies have also explored the synthesis and characterization of compounds for application in materials science, such as the development of antioxidants for polypropylene copolymers. The introduction of hindered-phenol-containing amine moieties has shown potential in improving the thermal and oxidative stability of polymers, indicating the utility of these compounds in enhancing material properties (Desai et al., 2004).

Properties

IUPAC Name

4-[[4-[(4-fluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-27-21-12-17(4-7-20(21)26)13-23-9-10-24(19(15-23)8-11-25)14-16-2-5-18(22)6-3-16/h2-7,12,19,25-26H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZZODRFLAAHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.